molecular formula C16H15ClOS B1360560 3-(3-Chlorophenyl)-2'-thiomethylpropiophenone CAS No. 898762-47-5

3-(3-Chlorophenyl)-2'-thiomethylpropiophenone

Cat. No.: B1360560
CAS No.: 898762-47-5
M. Wt: 290.8 g/mol
InChI Key: NNLFVOAZZFNQJO-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-2'-thiomethylpropiophenone (CAS: 125369-57-5) is a halogenated aromatic ketone derivative characterized by a 3-chlorophenyl group attached to a propiophenone backbone, with a thiomethyl (-S-CH₃) substituent at the 2' position. However, its discontinued status has hindered extensive experimental characterization.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClOS/c1-19-16-8-3-2-7-14(16)15(18)10-9-12-5-4-6-13(17)11-12/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLFVOAZZFNQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644422
Record name 3-(3-Chlorophenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-47-5
Record name 3-(3-Chlorophenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-2’-thiomethylpropiophenone typically involves the chlorination of propiophenone followed by the introduction of a thiomethyl group. One common method involves the use of aluminum trichloride as a catalyst and 1,2-dichloroethane as a solvent. The reaction proceeds through chlorination, low-temperature hydrolysis, water washing, layering, reduced pressure distillation, and rectification to obtain a refined product with high purity .

Industrial Production Methods

In industrial settings, the production of 3-(3-Chlorophenyl)-2’-thiomethylpropiophenone may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and solvents, along with proper waste management practices, is crucial to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-2’-thiomethylpropiophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chlorophenyl)-2’-thiomethylpropiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-2’-thiomethylpropiophenone involves its interaction with molecular targets such as enzymes and receptors. The presence of the chlorophenyl and thiomethyl groups allows the compound to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, making the compound useful in pharmacological research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(3-Chlorophenyl)-2'-thiomethylpropiophenone with three related compounds based on synthesis pathways, substituent effects, and applications:

2-Arylidene-N-(3-Chlorophenyl)hydrazinecarbothioamides

  • Structure : These compounds feature a 3-chlorophenyl group linked to a hydrazinecarbothioamide (-NH-NH-CS-NH₂) backbone, with arylidene moieties introduced via condensation with aromatic aldehydes .
  • Synthesis: Prepared by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate, followed by condensation with aldehydes in ethanol/acetic acid .
  • Key Differences: Unlike this compound, these derivatives lack the propiophenone core and instead incorporate a thioamide group, enhancing their utility as precursors for thiazole synthesis.

2-(Arylidenehydrazono)-4-(4-Bromophenyl)-3-(3-Chlorophenyl)-2,3-Dihydrothiazoles

  • Structure : Derived from the above hydrazinecarbothioamides, these thiazoles retain the 3-chlorophenyl group but integrate a bromophenyl-substituted thiazole ring .
  • Synthesis: Formed via reaction of hydrazinecarbothioamides with 2-bromo-1-(4-bromophenyl)ethanone in 2-propanol/DMF under basic conditions .
  • Key Differences: The thiazole ring introduces heterocyclic rigidity and bromine atoms, which may enhance biological activity or photostability compared to the simpler thiomethylpropiophenone.

Discontinued Halogenated Benzene Derivatives

  • Examples: 2,6-Difluoro-4-methoxybenzamide (CAS: 62810-38-2) 4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 898762-47-5) .
  • Structural Contrast: These compounds share halogen substituents but lack the thiomethyl-propiophenone framework. Their discontinuation likely stems from regulatory or stability concerns, a factor that may also apply to this compound .

Research Findings and Data Table

Spectroscopic and Computational Analysis

  • Mass Spectrometry: Fragmentation patterns of related compounds align with the "nitrogen rule," where odd-electron ions fragment predictably—a method applicable to inferring the structure of this compound .
  • Molecular Modeling: Atomic charge calculations (e.g., sulfur and nitrogen electronegativity) for thiazoles suggest similar electronic profiles for thiomethylpropiophenone derivatives, influencing reactivity in cross-coupling reactions .

Comparative Data Table

Compound Name CAS Number Key Substituents Synthesis Method Applications/Notes
This compound 125369-57-5 3-ClPh, thiomethyl, propiophenone Undocumented (discontinued) Potential precursor for heterocycles
2-Arylidene-N-(3-Chlorophenyl)hydrazinecarbothioamide N/A 3-ClPh, hydrazinecarbothioamide Condensation with aldehydes Thiazole precursor
2-(Arylidenehydrazono)-4-(4-Bromophenyl)-3-(3-ClPh)-dihydrothiazole N/A 3-ClPh, 4-BrPh, thiazole Cyclization with bromoethanone Studied for biological activity

Biological Activity

3-(3-Chlorophenyl)-2'-thiomethylpropiophenone is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

The compound features a propiophenone core with a 3-chlorophenyl group and a thiomethyl substituent. Its molecular formula is C16H15ClOS, and it is classified as an aromatic ketone. The presence of the thiomethyl group is significant as it can influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that thiomethyl derivatives, including this compound, exhibit antimicrobial activity. In particular, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related thiomethyl compounds range from 40 to 50 µg/mL, suggesting potential utility in treating bacterial infections .

Anticancer Activity

The anticancer properties of this compound have been explored in vitro. In studies involving various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), compounds with similar structures have shown significant cytotoxic effects. For instance, IC50 values for related compounds ranged from 2.29 µM to 12.41 µM against different cancer cell lines, indicating promising therapeutic potential .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Enzyme Inhibition : The thiomethyl group can interact with enzymes, potentially inhibiting their activity and altering metabolic processes.
  • Cell Cycle Modulation : Studies suggest that treatment with thiomethyl compounds can induce apoptosis in cancer cells by affecting cell cycle progression, particularly arresting cells in the S phase .
  • Reactive Oxygen Species (ROS) Reduction : Compounds in this class may also reduce oxidative stress by scavenging ROS, contributing to their anticancer and anti-inflammatory properties .

Study on Anticancer Effects

A recent study evaluated the effects of this compound on MCF-7 cells. The results indicated a significant decrease in cell viability with increasing concentrations of the compound. Notably, LDH enzyme activity was markedly elevated in treated cells compared to controls, suggesting effective induction of cytotoxicity .

Antimicrobial Efficacy Comparison

In another study comparing various thiomethyl derivatives, this compound was found to possess comparable antimicrobial efficacy to established antibiotics like ceftriaxone. The inhibition zones measured were significant across multiple bacterial strains .

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